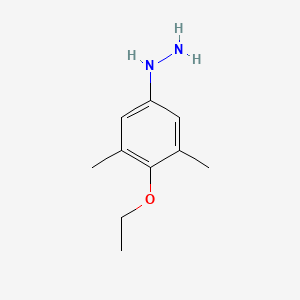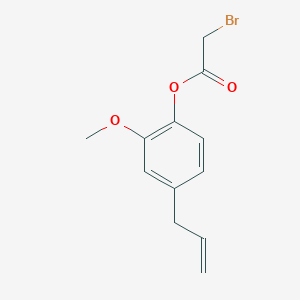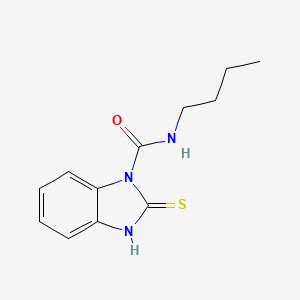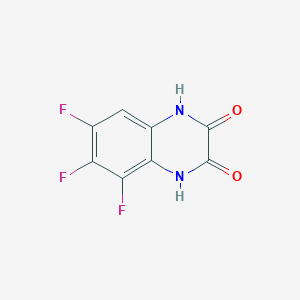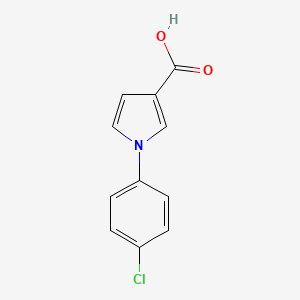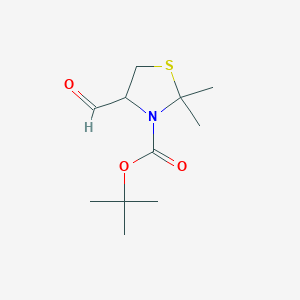![molecular formula C11H14O5 B8392630 [4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B8392630.png)
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate is an organic compound with a complex structure that includes both ester and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxymethyl-2,6-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 4-carboxy-2,6-dimethoxyphenyl acetate.
Reduction: 4-hydroxymethyl-2,6-dimethoxyphenol.
Substitution: Various substituted phenyl esters depending on the reagents used.
Scientific Research Applications
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid 2,6-dimethoxy-4-((pyrazine-2-carbonyl)-hydrazonomethyl)-phenyl ester .
- Acetic acid 2,6-dimethoxy-4-((2-methyl-furan-3-carbonyl)-hydrazonomethyl)-phenyl ester .
Uniqueness
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C11H14O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-5,12H,6H2,1-3H3 |
InChI Key |
SMEIRSOYMKFWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)CO)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
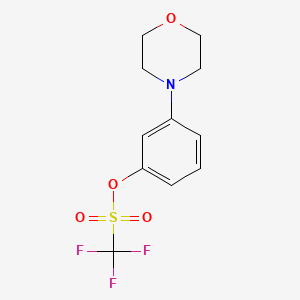
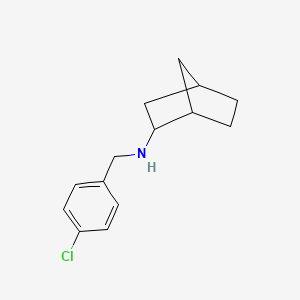
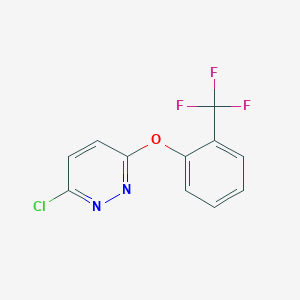
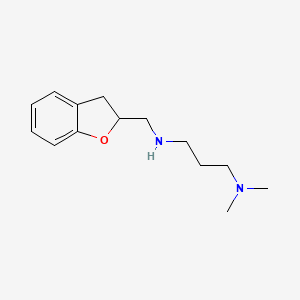
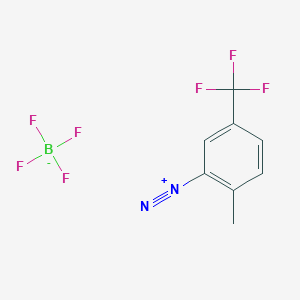
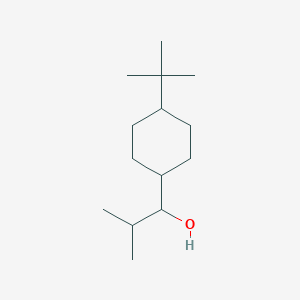
![2-[3-Fluoro-2-nitrophenoxy]ethanol](/img/structure/B8392579.png)
![2-[1-(2-Hydroxy-ethyl)-cyclopropylmethyl]-isoindole-1,3-dione](/img/structure/B8392581.png)
